2-(4-Octylphenyl)ethanol
Overview
Description
2-(4-Octylphenyl)ethanol is an organic compound with the chemical formula C16H26OThis compound is characterized by its octyl and phenyl functional groups, making it a valuable substance in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(4-Octylphenyl)ethanol typically involves the synthesis of a Grignard reagent. The process includes the following steps :
Synthesis of Grignard Reagent: Octyl halide (R1-X1, where X1 is halogen) is reacted with magnesium powder in anhydrous ether or tetrahydrofuran (THF) to form the Grignard reagent (R1-Mg-X1).
Alkylation Reaction: The Grignard reagent is then reacted with phenethyl alcohol (R2-CH2-X2, where X2 is halogen) to produce this compound (R2-CH2-R1).
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and lower cost. The process involves controlling the reaction temperature and minimizing by-products to achieve efficient production .
Chemical Reactions Analysis
2-(4-Octylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Halides, ethers.
Scientific Research Applications
2-(4-Octylphenyl)ethanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, surfactants, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Octylphenyl)ethanol involves its interaction with cell membranes due to its amphiphilic properties. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This compound may also interact with specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
2-(4-Octylphenyl)ethanol can be compared with other similar compounds such as:
4-Octylphenol: Similar in structure but lacks the ethanol group, making it less versatile in certain reactions.
4-Octylbenzene: Lacks the hydroxyl group, limiting its reactivity compared to this compound.
4-Octylphenyl acetate: Contains an ester group instead of a hydroxyl group, leading to different chemical properties and applications.
This compound stands out due to its unique combination of octyl and phenyl groups along with the hydroxyl functionality, making it a versatile compound in various chemical and industrial applications.
Properties
IUPAC Name |
2-(4-octylphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12,17H,2-8,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVAWTAMOZOVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461974 | |
Record name | 2-(4-octylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162358-05-6 | |
Record name | 2-(4-octylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-octylphenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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